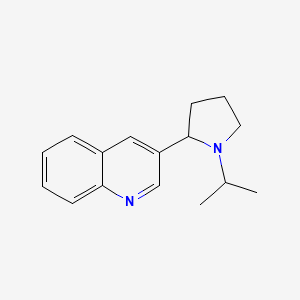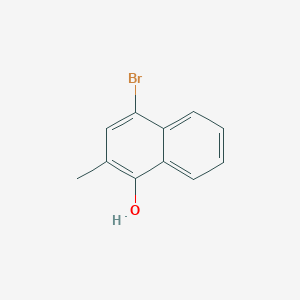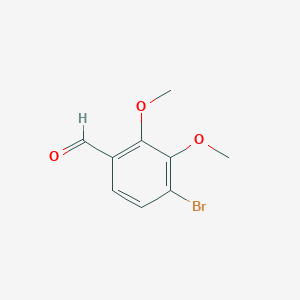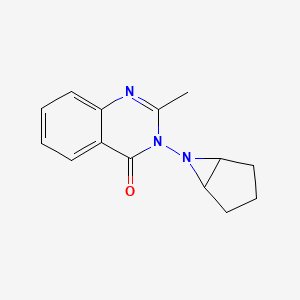![molecular formula C14H10N2O2 B11869714 2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole CAS No. 57695-86-0](/img/structure/B11869714.png)
2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Preparation Methods
The synthesis of 2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used to form the indazole core . Another method involves the reductive cyclization of 2-azidobenzaldehydes with amines, which allows for the formation of C–N and N–N bonds without the need for a catalyst or solvent .
Chemical Reactions Analysis
2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite for nitration-annulation, iodine for intramolecular aryl and sp3 C–H amination, and montmorillonite K-10 under O2 atmosphere for metal-free reactions . Major products formed from these reactions include a wide variety of substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit cell growth in various cancer cell lines . Additionally, it has been explored for its anti-inflammatory and antimicrobial properties . In the industry, it can be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound may also interact with inflammatory mediators, reducing inflammation and providing therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole can be compared with other indazole derivatives, such as 1H-indazole and 2H-indazole. While all these compounds share a common indazole core, this compound is unique due to the presence of the dioxolo ring fused to the indazole structure, which may contribute to its distinct biological activities . Similar compounds include 2-Phenyl-1H-indazole and 2-Phenyl-2H-indazole, which also exhibit various medicinal properties .
Properties
CAS No. |
57695-86-0 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-phenyl-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C14H10N2O2/c1-2-4-11(5-3-1)16-8-10-6-13-14(18-9-17-13)7-12(10)15-16/h1-8H,9H2 |
InChI Key |
PYTFRBAOOCNKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)



![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)



![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)



![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)
